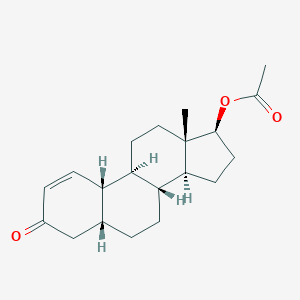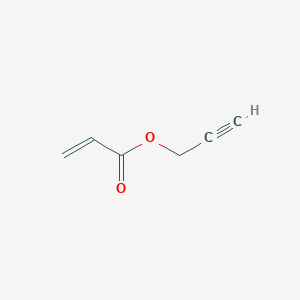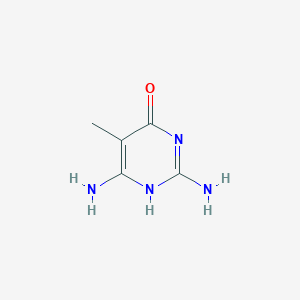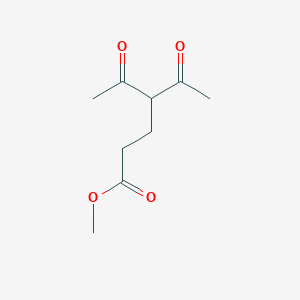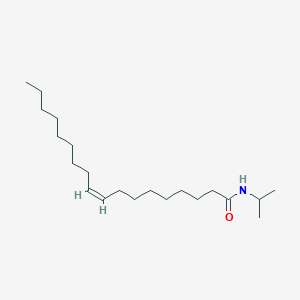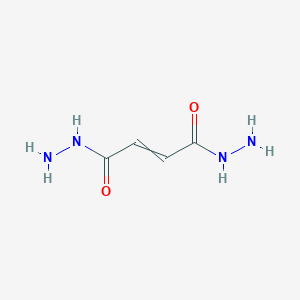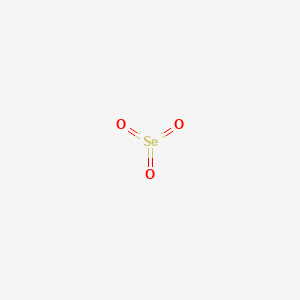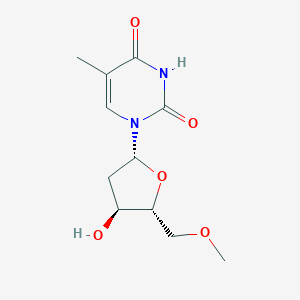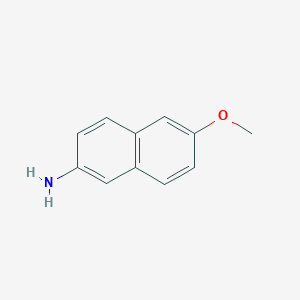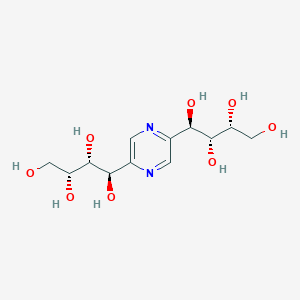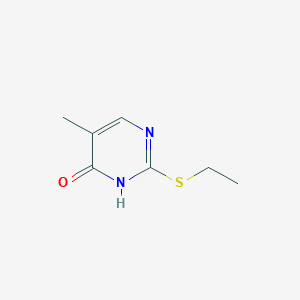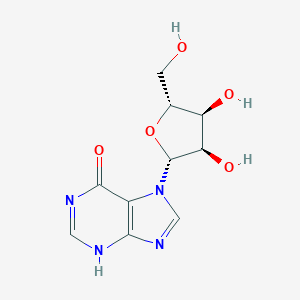![molecular formula C11H18O2Si B077189 Silane, [(4-methoxyphenyl)methoxy]trimethyl- CAS No. 14629-56-2](/img/structure/B77189.png)
Silane, [(4-methoxyphenyl)methoxy]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [(4-methoxyphenyl)methoxy]trimethyl-, also known as silane coupling agent, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C10H16O2Si. Silane coupling agents are used to enhance the adhesion between organic and inorganic materials, and are commonly used in the production of polymers, composites, and coatings.
作用機序
The mechanism of action of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents involves the formation of a covalent bond between the organic and inorganic materials. This bond is formed through the reaction of the Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agent with the surface of the inorganic material, which creates a chemical bridge between the two materials.
生化学的および生理学的効果
Silane coupling agents have been found to have low toxicity and are not considered to be harmful to human health. However, exposure to high concentrations of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents can cause irritation to the skin, eyes, and respiratory system.
実験室実験の利点と制限
The main advantage of using Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents in lab experiments is that they enhance the adhesion between organic and inorganic materials, which can improve the performance of the materials being studied. However, the use of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents can also introduce variability into the experimental results, which can make it difficult to draw meaningful conclusions.
将来の方向性
There are several future directions for research on Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents. One area of research is focused on developing new Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents that are more effective at enhancing adhesion between organic and inorganic materials. Another area of research is focused on understanding the mechanism of action of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents at the molecular level, which could lead to the development of new materials with improved properties. Finally, there is a need for research on the toxicity of Silane, [(4-methoxyphenyl)methoxy]trimethyl- coupling agents, particularly in the context of their use in industrial applications.
合成法
The synthesis of Silane, [(4-methoxyphenyl)methoxy]trimethyl-, [(4-methoxyphenyl)methoxy]trimethyl- involves the reaction of 4-methoxybenzyl alcohol with trimethylchloroSilane, [(4-methoxyphenyl)methoxy]trimethyl- in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through distillation.
科学的研究の応用
Silane coupling agents have been extensively studied in scientific research, and have been found to have a wide range of applications. They are commonly used as adhesion promoters in the production of composites, coatings, and polymers. They are also used in the production of microelectronics, where they are used to enhance the adhesion between the substrate and the electronic components.
特性
CAS番号 |
14629-56-2 |
|---|---|
製品名 |
Silane, [(4-methoxyphenyl)methoxy]trimethyl- |
分子式 |
C11H18O2Si |
分子量 |
210.34 g/mol |
IUPAC名 |
(4-methoxyphenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C11H18O2Si/c1-12-11-7-5-10(6-8-11)9-13-14(2,3)4/h5-8H,9H2,1-4H3 |
InChIキー |
IFOZSFFJSXAKEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CO[Si](C)(C)C |
正規SMILES |
COC1=CC=C(C=C1)CO[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



